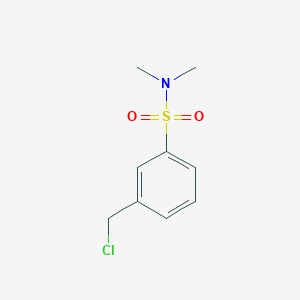

3-(chloromethyl)-N,N-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(chloromethyl)-N,N-dimethylbenzenesulfonamide” is a complex organic molecule. The chloromethyl group in the compound is a functional group that has the chemical formula −CH2−Cl . This group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .

Molecular Structure Analysis

The molecular structure of “3-(chloromethyl)-N,N-dimethylbenzenesulfonamide” would be expected to contain a chloromethyl group attached to a benzenesulfonamide core. The chloromethyl group is a functional group that has the chemical formula −CH2−Cl .Chemical Reactions Analysis

While specific chemical reactions involving “3-(chloromethyl)-N,N-dimethylbenzenesulfonamide” are not available, similar compounds undergo various reactions. For instance, organoboranes and boronic esters are good electrophiles and react with nucleophiles to give intermediate ate complexes .Scientific Research Applications

Air Treatment Applications

One study explores the use of advanced oxidation processes to enhance mass transfer in air treatment applications, highlighting the kinetics of volatile organic compounds in a compact scrubber. This process involves ozonation and the O3/H2O2 advanced oxidation process, which could potentially relate to the chemical reactivity of compounds like 3-(chloromethyl)-N,N-dimethylbenzenesulfonamide in environmental applications (Biard et al., 2011).

Anticancer Activity

Research into mixed-ligand copper(II)-sulfonamide complexes, including derivatives of sulfonamide, has shown their effectiveness in DNA binding, cleavage, and anticancer activity. This suggests potential research applications of 3-(chloromethyl)-N,N-dimethylbenzenesulfonamide in developing novel anticancer agents by studying its effects on DNA interactions and cell proliferation (González-Álvarez et al., 2013).

Host-Guest Complexation

A study focusing on host-guest complexation indicates the application of sulfonamide derivatives in forming complexes with various ions, which has implications in creating selective binding agents and sensors for different metal ions. This research underlines the versatility of sulfonamide compounds in supramolecular chemistry (Keipert et al., 1987).

Spectroscopic and Theoretical Characterization

The synthesis and characterization of copper(II) complexes with sulfonamide ligands, including 4-chloro-2-nitrobenzenesulfonamide, highlight the application of these compounds in understanding metal-ligand interactions through spectroscopic and computational studies. This research contributes to the field of coordination chemistry and material science, providing insights into the electronic structure and reactivity of metal-sulfonamide complexes (Camí et al., 2011).

Chromatographic Analysis

Another application involves the development of N-dimethylaminomethylene derivatives for gas-liquid chromatography, indicating the utility of sulfonamide derivatives in analytical chemistry for the separation and analysis of primary sulfonamides. This research demonstrates the role of sulfonamide compounds in improving chromatographic techniques (Vandenheuvel & Gruber, 1975).

Safety and Hazards

While specific safety and hazards data for “3-(chloromethyl)-N,N-dimethylbenzenesulfonamide” is not available, similar compounds may be corrosive to metals, cause severe skin burns and eye damage, and be toxic if inhaled . Proper ventilation and handling are necessary to prevent the formation of vapors and mists .

properties

IUPAC Name |

3-(chloromethyl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-11(2)14(12,13)9-5-3-4-8(6-9)7-10/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFVNWAVJPFHBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(chloromethyl)-N,N-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2710453.png)

![(E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2710455.png)

![(2E)-3-{2-bromo-4-[(N-cyclohexylcarbamoyl)methoxy]-5-ethoxyphenyl}prop-2-enoic acid](/img/structure/B2710456.png)

![3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B2710457.png)

![2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2710458.png)

![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2710459.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2710462.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2710463.png)

![Ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2710474.png)